An In-depth Technical Guide to the Chemical Properties of Thalidomide 4'-ether-PEG2-azide
An In-depth Technical Guide to the Chemical Properties of Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Thalidomide 4'-ether-PEG2-azide, a functionalized cereblon (CRBN) ligand pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, its role in the ubiquitin-proteasome system, and protocols for its application in targeted protein degradation.
Core Chemical Properties
Thalidomide 4'-ether-PEG2-azide is a synthetic molecule designed for use in "click chemistry" reactions, facilitating the straightforward conjugation to a target protein ligand.[1] Its core structure consists of the thalidomide moiety, which binds to the E3 ubiquitin ligase cereblon, linked via a polyethylene glycol (PEG) spacer to a terminal azide group.
Table 1: Physicochemical Properties of Thalidomide 4'-ether-PEG2-azide
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₅O₇ | [2] |
| Molecular Weight | 431.41 g/mol | [2] |
| CAS Number | 2758431-90-0 | [2] |
| Purity | ≥95% (typically determined by HPLC) | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term stability | [2] |
Note: Some physical properties, such as appearance and precise solubility in various solvents, are not consistently reported in publicly available literature and are based on predictions for similar chemical structures.
Biological Activity and Mechanism of Action
Thalidomide 4'-ether-PEG2-azide functions as a key building block in the synthesis of PROTACs. The thalidomide component of the molecule is a well-established ligand for cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural protein degradation machinery to selectively eliminate a target protein of interest.
The azide functional group allows for efficient covalent linkage to a ligand for a target protein, typically via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] The resulting heterobifunctional PROTAC molecule can then simultaneously bind to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway
The mechanism of action for a PROTAC synthesized using Thalidomide 4'-ether-PEG2-azide is illustrated in the following signaling pathway diagram.
Caption: PROTAC mechanism of action.
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for Thalidomide 4'-ether-PEG2-azide is not readily found in the scientific literature, a representative synthesis can be inferred from protocols for similar functionalized thalidomide derivatives. The following is a generalized, representative protocol for the synthesis of a hydroxylated thalidomide precursor and its subsequent etherification to introduce the PEG-azide linker. This is a representative protocol and may require optimization.
Representative Synthesis of a Functionalized Thalidomide Precursor
Step 1: Synthesis of 4-Hydroxythalidomide
-
Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.
-
Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or silica gel chromatography.
Step 2: Etherification to introduce the PEG2-azide linker
-
Reaction Setup: Dissolve 4-hydroxythalidomide (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Alkylation: Add 1-azido-2-(2-bromoethoxy)ethane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield Thalidomide 4'-ether-PEG2-azide.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following workflow outlines the general steps for synthesizing a PROTAC using Thalidomide 4'-ether-PEG2-azide and subsequently evaluating its biological activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data
Table 2: Representative Binding Affinity of Thalidomide to Cereblon
| Compound | Assay Type | Binding Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | [4] |
It is important to note that the addition of the PEG2-azide linker may influence the binding affinity to CRBN, and experimental determination for the specific conjugate is recommended.
Conclusion
Thalidomide 4'-ether-PEG2-azide is a valuable chemical tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. Its well-defined role as a CRBN ligand and its suitability for click chemistry make it a versatile building block for academic and industrial drug discovery efforts. While detailed synthesis and specific quantitative binding data for this particular molecule are not widely published, the information provided in this guide, based on the properties of thalidomide and similar derivatives, offers a strong foundation for its application in research. Researchers are encouraged to perform specific characterization and optimization for their unique applications.
